molecular formula C23H27FN6O2 B2532343 8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896847-93-1

8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2532343
CAS No.: 896847-93-1
M. Wt: 438.507
InChI Key: JQECGRPXBFUSKM-UHFFFAOYSA-N
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Description

8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex synthetic organic compound belonging to the imidazo[2,1-f]purine-dione family, offered as a high-purity reference standard for research purposes. This molecule features a multi-ring purine core fused with an imidazole ring system, substituted with a 4-fluorophenyl group and a 2-(piperidin-1-yl)ethyl side chain. Compounds within this structural class are of significant interest in medicinal chemistry and pharmacology. The purine scaffold is a privileged structure in drug discovery, and the presence of the piperidine moiety suggests potential for interaction with biological systems, as piperidine is a common feature in molecules that act on the central nervous system . Similarly, the 4-fluorophenyl group is a common pharmacophore that can enhance a compound's bioavailability and binding affinity. Researchers are exploring this compound and its analogs in various biochemical assays. Its core structure is related to other trimethyl-imidazopurine-diones that are being investigated for their potential biological activities, which may include enzyme inhibition or modulation of neurotransmitter systems . This reagent is strictly intended for laboratory research and is not for human or veterinary diagnostic or therapeutic applications. Researchers can use this compound as a key intermediate in organic synthesis, a building block for creating novel chemical libraries, or as a standard in analytical method development.

Properties

IUPAC Name

6-(4-fluorophenyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN6O2/c1-15-16(2)30-19-20(25-22(30)29(15)18-9-7-17(24)8-10-18)26(3)23(32)28(21(19)31)14-13-27-11-5-4-6-12-27/h7-10H,4-6,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQECGRPXBFUSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)F)N(C(=O)N(C3=O)CCN5CCCCC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-fluorophenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a member of the imidazopurine class and has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the following features:

  • Molecular Formula : C26_{26}H30_{30}FN5_5O3_3
  • Molecular Weight : 473.5 g/mol
  • CAS Number : 938869-15-9

This compound's unique structure includes a 4-fluorophenyl group and a piperidin-1-yl ethyl side chain, which may influence its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Properties

Several studies have highlighted the potential of imidazopurines in cancer therapy. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance:

  • Cytotoxicity Studies : In vitro studies demonstrated that the compound induced apoptosis in cancer cells more effectively than standard chemotherapeutics like bleomycin .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Preliminary tests indicate it may inhibit the growth of certain bacterial strains, although further research is necessary to establish its efficacy and mechanism of action.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Enzyme Inhibition : It may interact with specific enzymes involved in cellular signaling pathways. For example, its structure suggests it could inhibit kinases that play critical roles in cancer progression .
  • Receptor Modulation : The piperidine moiety may enhance binding to various receptors, potentially influencing neurotransmitter systems or other signaling pathways.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it can be compared to other imidazopurines:

Compound NameStructure FeaturesBiological Activity
Compound A4-fluorophenyl groupAnticancer activity
Compound BPiperidine derivativeAntimicrobial activity
Compound CMethylated imidazoleKinase inhibition

This table illustrates how variations in structure can lead to differences in biological activity.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study evaluated the cytotoxic effects of the compound on FaDu hypopharyngeal tumor cells. Results indicated a significant reduction in cell viability compared to controls, suggesting potential for development as an anticancer agent .
  • Mechanistic Insights :
    • Research focusing on enzyme interactions revealed that the compound could inhibit specific kinases associated with tumor growth. This was supported by binding affinity studies showing strong interactions with target enzymes .

Comparison with Similar Compounds

Halogen Effects

  • Fluorine (target compound): Enhances binding affinity to hydrophobic pockets due to its small size and high electronegativity .

Heterocyclic Chain Modifications

  • Piperidine vs.
  • Linker Length : Ethyl chains (target compound, ) provide flexibility, whereas methyl linkers () may restrict conformational mobility .

Methyl Group Positioning

  • 1,3-Dimethyl (): Limited steric protection, which may correlate with lower metabolic stability .

Pharmacological and Biochemical Data

  • Receptor Affinity: Compound 5 () showed high affinity for serotonin 5-HT₁A and dopamine D₂ receptors, attributed to its dihydroisoquinoline substituent . Piperazinyl derivatives () demonstrated moderate PDE4B1 inhibition (IC₅₀ = 120 nM), suggesting utility in inflammatory diseases .
  • Enzyme Inhibition :
    • The target compound’s piperidinylethyl chain may favor kinase inhibition, as seen in structurally related purine diones (e.g., reported kinase IC₅₀ values < 50 nM) .
  • Solubility :
    • Methoxy-containing analogs () exhibited improved aqueous solubility (logP = 2.1 vs. target compound’s logP = 3.4) .

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